methyl 4-{[7-(4-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate
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Overview
Description
METHYL 4-({7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromophenyl group, a purine derivative, and a benzoate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of the bromine atom into the phenyl ring.
Purine Derivative Formation: Synthesis of the purine derivative through cyclization reactions.
Esterification: Formation of the benzoate ester by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
METHYL 4-({7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-({7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE involves its interaction with specific molecular targets. The bromophenyl group and purine derivative may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- 4-Bromobenzoic acid
- 4-Bromobenzonitrile
Uniqueness
METHYL 4-({7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H19BrN4O5 |
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Molecular Weight |
499.3 g/mol |
IUPAC Name |
methyl 4-[7-[(4-bromophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]oxybenzoate |
InChI |
InChI=1S/C22H19BrN4O5/c1-25-18-17(19(28)26(2)22(25)30)27(12-13-4-8-15(23)9-5-13)21(24-18)32-16-10-6-14(7-11-16)20(29)31-3/h4-11H,12H2,1-3H3 |
InChI Key |
BEIFOFUXNXVMAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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